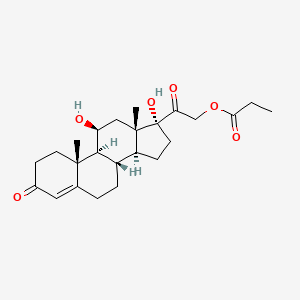

Hydrocortisone 21-propionate

Description

Historical Development of Glucocorticoid Ester Chemistry in Pharmaceutical Sciences

The journey of glucocorticoids in medicine began with the isolation of steroidal hormones from the adrenal cortex in the 1930s and their synthesis a decade later. wikipedia.org The discovery of the profound anti-inflammatory properties of cortisone and hydrocortisone (Compound F) marked a significant milestone in therapeutics. wikipedia.orgijdvl.com In 1952, the efficacy of topically applied hydrocortisone was reported, opening a new frontier in dermatology. ijdvl.com

Early research quickly established that the therapeutic utility of these potent agents was often hampered by undesirable side effects. wikipedia.org This challenge spurred the development of chemical modifications to the basic steroid structure to enhance therapeutic activity while minimizing adverse effects. wikipedia.org One of the most fruitful strategies to emerge from this era was the esterification of the steroid nucleus. wikipedia.orgijdvl.com Esterification, the process of forming an ester by reacting an alcohol with an acid, was found to significantly alter the physicochemical properties of the parent steroid. wikipedia.org

Initially, esterification was explored to prolong the duration of action of steroid hormones. wikipedia.org For instance, the synthesis of estradiol benzoate in 1933 demonstrated that an esterified form in an oil solution could provide a more sustained effect. wikipedia.org This concept was broadly applied, and by the mid-1950s, hundreds of steroid esters had been synthesized. wikipedia.org In the context of glucocorticoids, esterification at the C17 and C21 positions became a key area of research to improve properties for topical application. ijdvl.com A Chinese patent describes a method for the preparation of Hydrocortisone 21-propionate, involving the reaction of an intermediate iodide with potassium propionate in the presence of propionic acid. google.com

Significance of 21-Esterification in Advanced Steroid Chemistry Research

The esterification of the hydroxyl group at the C21 position of the hydrocortisone molecule is a critical modification in steroid chemistry, primarily aimed at enhancing the therapeutic profile for topical applications. This chemical alteration is significant for several reasons.

The primary role of 21-esterification is to increase the lipophilicity of the glucocorticoid. ijdvl.comresearchgate.net The addition of an ester group, such as a propionate, makes the molecule more fat-soluble. ijdvl.com This increased lipophilicity improves the percutaneous absorption of the steroid, allowing it to penetrate the stratum corneum of the skin more effectively. researchgate.net This enhanced penetration is crucial for delivering the active compound to the target inflammatory cells within the epidermis and dermis.

Furthermore, the nature of the ester at the C21 position can influence the potency of the glucocorticoid. researchgate.net Research has shown that modifying the side chain at this position can lead to a higher affinity for the glucocorticoid receptor, which is a key determinant of its anti-inflammatory activity. researchgate.net The hydrolysis of these esters in the skin is a significant aspect of their mechanism of action. Corticosteroid-21-esters are considered prodrugs that undergo hydrolysis by esterases in biological media to release the pharmacologically active parent alcohol, in this case, hydrocortisone. mdpi.com This biotransformation within the skin can be modulated to enhance potency. ijdvl.com For instance, the rate of hydrolysis can influence the concentration and duration of action of the active steroid at the site of inflammation. mdpi.com

Studies have explored the solvolysis kinetics of various C21-esters as an in vitro model to understand their activation. mdpi.com The chemical stability of the ester bond is also a key consideration in formulation science, ensuring the integrity of the product until its application and subsequent bioactivation. google.com Therefore, 21-esterification represents a versatile tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of corticosteroids.

Overview of Contemporary Research Paradigms for this compound

Contemporary research on this compound is primarily focused on its role as a metabolite and an intermediate in the biotransformation of more complex diester glucocorticoids. The compound itself is not typically studied as a primary therapeutic agent, but its formation sheds light on the metabolic pathways of topically applied steroids.

A pivotal study in this area investigated the hydrolysis of Hydrocortisone 17-butyrate 21-propionate (HBP) in cultured human keratinocytes. medicaljournals.senih.gov This in vitro research aimed to understand how the diester is metabolized within the skin. The findings revealed that the hydrolysis of HBP is a stepwise process. After six hours of incubation, most of the HBP was de-esterified at the 21-position to form hydrocortisone 17-butyrate. medicaljournals.senih.gov Crucially, the study also detected a small amount of this compound, which results from the de-esterification of HBP at the 17-position. medicaljournals.senih.gov This finding is significant as it confirms the formation of this compound as a metabolic intermediate in the skin.

The table below summarizes the detection of metabolites from Hydrocortisone 17-butyrate 21-propionate in cultured human keratinocytes as reported in the study by Kitano (1986).

Metabolites of Hydrocortisone 17-butyrate 21-propionate (10 nmole/ml) in Human Keratinocyte Culture

| Time (hours) | Hydrocortisone 17-butyrate (nmole/ml) | This compound (nmole/ml) | Hydrocortisone |

|---|---|---|---|

| 1 | 1.308 | Not specified | Not detectable |

| 6 | Major metabolite | Detected in small amounts | Not detectable |

Data sourced from Kitano, Y. (1986). Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes. Acta Derm Venereol (Stockh), 66(2), 98-102. medicaljournals.senih.gov

This research paradigm, which examines the metabolic fate of complex steroid esters, is essential for understanding the relationship between chemical structure, metabolism, and therapeutic activity. The transient appearance of this compound in such studies helps to construct a more complete picture of how topically applied glucocorticoids function and are ultimately broken down within the body.

Chemical Compound Information

The following table lists the chemical compounds mentioned in this article.

Propriétés

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h11,16-18,21,26,29H,4-10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRECAIZOMKKXOZ-RPPPWEFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872918 | |

| Record name | Hydrocortisone 21-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6677-98-1 | |

| Record name | Cortisol, 21-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006677981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone 21-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Derivatization of Hydrocortisone 21-propionate

Chemical Synthesis Routes for Hydrocortisone 21-Propionate

The introduction of a propionate group at the 21-position of hydrocortisone is primarily achieved through esterification reactions. This process enhances the lipophilicity of the parent compound, which can improve its absorption and potency. biosynth.comingentaconnect.com

Esterification Methodologies at the C-21 Position of Hydrocortisone

The esterification of the 21-hydroxyl group of hydrocortisone is a well-established synthetic transformation. psu.edu This hydroxyl group is the most reactive among the three present in the hydrocortisone molecule (11β, 17α, and 21), making its selective esterification feasible. psu.edu

Common methods involve the reaction of hydrocortisone with a propionylating agent. One documented approach utilizes propionic acid and potassium propionate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds by stirring the components, initially at room temperature, followed by gentle heating to drive the reaction to completion. google.com Another method involves the use of propionic anhydride in the presence of an acid catalyst such as p-toluenesulfonic acid or trifluoroacetic acid. patsnap.com

Enzymatic methods have also been explored for the regioselective acylation of hydrocortisone. Lipases, such as Candida antarctica lipase B (CALB), have demonstrated high efficiency in catalyzing the esterification at the C-21 position with various acyl donors, including propionates. conicet.gov.ar These biocatalytic methods offer the advantage of high selectivity, avoiding the need for protecting groups on the other hydroxyl functions. conicet.gov.ar

A general synthetic scheme for the chemical esterification is presented below:

Scheme 1: General Esterification of Hydrocortisone at the C-21 Position

Precursor Chemical Reactivity and Catalysis in 21-Ester Formation

The selective esterification at the C-21 position is largely due to the primary nature of this hydroxyl group, which is more accessible and nucleophilic compared to the sterically hindered tertiary 17α-hydroxyl and the secondary 11β-hydroxyl groups. psu.edupatsnap.com

In chemical synthesis, the choice of catalyst is crucial. Acid catalysts like p-toluenesulfonic acid facilitate the reaction between the alcohol and the carboxylic acid or anhydride. patsnap.com In some procedures, a dehydrating agent is employed to remove the water formed during the reaction, thereby shifting the equilibrium towards the ester product. google.com The use of acyl chlorides, such as propionyl chloride, in the presence of a base like pyridine or triethylamine, is another effective method. patsnap.com The base neutralizes the hydrochloric acid byproduct.

Enzymatic catalysis, particularly with lipases, operates under milder conditions and exhibits remarkable regioselectivity for the C-21 position. conicet.gov.ar The enzyme's active site specifically accommodates the steroid's side chain, favoring acylation at the terminal hydroxyl group. conicet.gov.ar This chemo- and regioselectivity of enzymes like CALB allows for high yields of the 21-ester without significant side products. conicet.gov.ar

Exploration of Related Hydrocortisone Esters and Analogues

The synthesis of various hydrocortisone esters and their analogues is a continuous area of research aimed at optimizing therapeutic efficacy and minimizing side effects.

Design Principles for Modified Glucocorticoid 21-Esters

The primary goal of modifying glucocorticoids by esterification at the C-21 position is to modulate their physicochemical properties, such as lipophilicity. biosynth.comingentaconnect.com Increased lipophilicity generally enhances the drug's ability to penetrate the skin and cell membranes, leading to improved local anti-inflammatory activity. biosynth.comingentaconnect.com The length and branching of the alkyl or aryl chain of the ester group are key determinants of these properties. psu.edu

The "soft drug" approach is a prominent design principle where the modified glucocorticoid is designed to be metabolically labile. researchgate.netresearchgate.net These compounds exert their therapeutic effect locally and are then rapidly metabolized in the systemic circulation to inactive forms, thereby reducing the risk of systemic side effects. researchgate.net Ester groups are ideal for this purpose as they can be readily hydrolyzed by esterases present in the body. researchgate.net

Another design strategy involves creating double esters, such as hydrocortisone 17-butyrate 21-propionate, where esterification at both the C-17 and C-21 positions can further enhance potency. ingentaconnect.com The introduction of different functional groups within the ester moiety can also be used to target specific tissues or to modulate the drug's pharmacokinetic profile. nih.govresearchgate.net

Stereochemical Considerations in Steroid Ester Synthesis

The stereochemistry of the steroid nucleus is fundamental to its biological activity. britannica.comresearchgate.net The specific three-dimensional arrangement of the rings and substituents dictates the binding affinity to the glucocorticoid receptor. researchgate.net During the synthesis of this compound and other esters, it is crucial to preserve the natural stereochemistry of the hydrocortisone backbone.

The esterification at the C-21 position does not typically affect the stereocenters of the steroid nucleus. However, the spatial arrangement of the ester group itself can influence interactions with the receptor and metabolizing enzymes. While the C-21 carbon is not a stereocenter, the conformation of the side chain can be affected by the size and nature of the ester group.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of hydrocortisone 21-propionate derivatives during synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques (e.g., H-NMR, C-NMR) and chromatographic purity analysis (HPLC). For esters like hydrocortisone 17-butyrate 21-propionate (HBP), esterification at C-17 and C-21 positions must be validated via mass spectrometry (MS) to distinguish between positional isomers. Cross-referencing with synthetic protocols for glucocorticoid esters, such as those described for HBP, ensures reproducibility .

Q. What experimental approaches are used to assess the glucocorticoid receptor (GR) binding affinity of this compound derivatives?

- Methodological Answer : Competitive radioligand binding assays using H-dexamethasone or H-HBP are standard. Cytoplasmic fractions from rat liver or thymocytes are incubated with labeled ligands and unlabeled test compounds. Scatchard plot analysis and inhibition constants () are calculated to compare affinities. For example, HBP exhibits a similar to dexamethasone but higher than hydrocortisone, reflecting esterification-enhanced GR specificity .

Advanced Research Questions

Q. How can fractional factorial design (DoE) optimize this compound formulations while minimizing experimental iterations?

- Methodological Answer : A 2 fractional factorial design (where = variables like excipients) reduces experiments by testing interactions between variables. For example, eight multi-component mixtures with binders, disintegrants, fillers, and lubricants were tested under accelerated stability conditions (50°C, 50% RH). Hydrocortisone degradation was monitored via HPLC, and STATISTICA software identified optimal excipients (e.g., lactose as a filler) with minimal chemical interactions. This approach reduces time/cost while maximizing data utility .

Q. What metabolic pathways explain the localized anti-inflammatory action of hydrocortisone 17-butyrate 21-propionate (HBP)?

- Methodological Answer : In vitro hydrolysis studies using human keratinocyte cultures reveal selective de-esterification. HBP is hydrolyzed at the 21-propionate position first, yielding hydrocortisone 17-butyrate (HB), which penetrates deeper skin layers. HB is further metabolized to hydrocortisone (HC) in the dermis, minimizing systemic exposure. Intracellular accumulation of HBP in keratinocytes (5× higher than extracellular) enhances localized efficacy while reducing systemic side effects .

Q. How should researchers reconcile conflicting data on the receptor-binding behavior of hydrocortisone esters?

- Methodological Answer : Discrepancies (e.g., variable values across studies) require meta-analysis of binding assays. Factors include tissue-specific receptor isoforms (e.g., liver vs. thymus), assay conditions (pH, temperature), and ester stability. Cross-validation using orthogonal methods (e.g., fluorescence polarization vs. radioligand assays) and sensitivity analysis (e.g., Hofstee plots) can resolve inconsistencies. For instance, HBP’s affinity for non-GR sites in HC-binding assays disappears when DM competes, clarifying its synthetic glucocorticoid specificity .

Data Analysis and Interpretation

Q. What statistical tools are recommended for analyzing multi-variable interactions in hydrocortisone formulation studies?

- Methodological Answer : Response surface methodology (RSM) and ANOVA are critical for DoE data. Software like STATISTICA or JMP generates interaction plots and Pareto charts to rank excipient effects. For example, lactose filler and magnesium stearate lubricant showed synergistic stability effects in hydrocortisone formulations, while starch-based disintegrants increased degradation .

Q. How do ester chain lengths at C-17 and C-21 influence hydrocortisone derivatives’ pharmacokinetics?

- Methodological Answer : Longer esters (e.g., 17-valerate vs. 17-acetate) increase lipophilicity, prolonging skin retention. However, 21-propionate esters balance solubility and hydrolysis rates. In vitro permeability assays (Franz diffusion cells) and in vivo microdialysis can quantify ester-specific absorption. For example, HBP’s dual esterification delays systemic absorption compared to hydrocortisone 17-butyrate alone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.